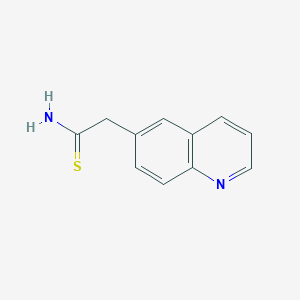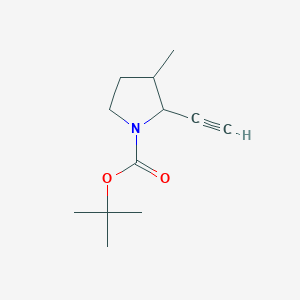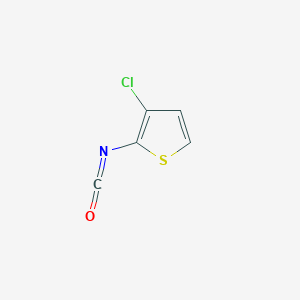
3-Chloro-2-isocyanatothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method includes the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Safety measures are crucial due to the involvement of hazardous reagents like thionyl chloride .
化学反応の分析
Types of Reactions
3-Chloro-2-isocyanatothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkenes or alkynes in the presence of catalysts like copper(I) iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, products like 3-azido-2-isocyanatothiophene or 3-amino-2-isocyanatothiophene are formed.
Cycloaddition Products: Formation of heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Chloro-2-isocyanatothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing inhibitors for specific enzymes.
作用機序
The mechanism of action of 3-Chloro-2-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in designing enzyme inhibitors for therapeutic applications. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity .
類似化合物との比較
Similar Compounds
2-Isocyanatothiophene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-isocyanatothiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-isocyanatothiophene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity patterns. Its ability to undergo diverse chemical reactions and form stable products makes it valuable in various research and industrial applications .
特性
分子式 |
C5H2ClNOS |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
3-chloro-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |
InChIキー |
KHDWFNCUCBZSIV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


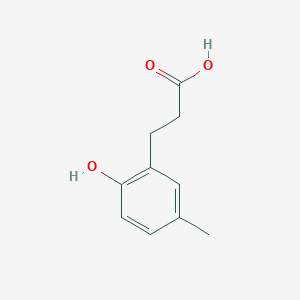
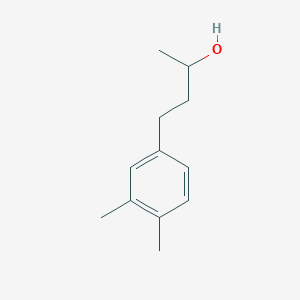
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
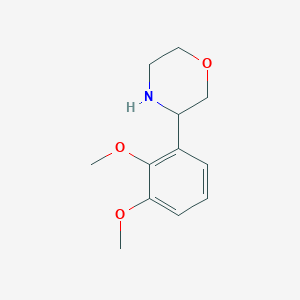

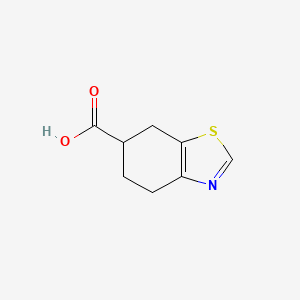
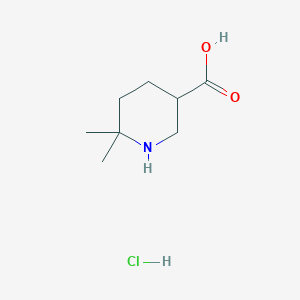

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
